Malic acid

Catalog No.
S598998
CAS No.
6915-15-7
M.F
C4H6O5
M. Wt
134.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Malic acid

CAS Number

6915-15-7

Product Name

Malic acid

IUPAC Name

2-hydroxybutanedioic acid

Molecular Formula

C4H6O5

Molecular Weight

134.09 g/mol

InChI

InChI=1S/C4H6O5/c5-2(4(8)9)1-3(6)7/h2,5H,1H2,(H,6,7)(H,8,9)

InChI Key

BJEPYKJPYRNKOW-UHFFFAOYSA-N

SMILES

C(C(C(=O)O)O)C(=O)O

Solubility

In water, 55.8 g/100 g water at 20 °C
In water, 592,000 mg/L at 25 °C
Solubility in g/100 g solvent at 20 °C: methanol 82.70; diethyl ether 0.84; ethanol 45.53; acetone 17-75; dioxane 22.70
It is highly soluble in methanol, ethanol, acetone, ether, and other polar solvents

Synonyms

calcium (hydroxy-1-malate) hexahydrate, malate, malic acid, malic acid, (R)-isomer, malic acid, calcium salt, (1:1), (S)-isomer, malic acid, disodium salt, malic acid, disodium salt, (R)-isomer, malic acid, disodium salt, (S)-isomer, malic acid, magnesium salt (2:1), malic acid, monopotassium salt, (+-)-isomer, malic acid, potassium salt, (R)-isomer, malic acid, sodium salt, (+-)-isomer

Canonical SMILES

C(C(C(=O)O)O)C(=O)O

Food and Beverage Industry

  • Food Acidulant and Preservative: Malic acid's acidic properties make it a valuable food additive. It enhances the tartness of foods and beverages, acting as an acidulant in candies, soft drinks, and fruit preparations []. Additionally, its acidic nature helps inhibit the growth of spoilage microorganisms, extending shelf life and acting as a natural preservative.

Pharmaceutical Research

  • Kidney Stone Prevention: Research suggests malic acid may play a role in preventing kidney stones. Studies indicate that it might bind to calcium in the urine, preventing its crystallization and subsequent stone formation []. However, further research is needed to confirm its efficacy and establish safe and effective dosages.

Microbial Biotechnology

  • Microbial Production: Microorganisms like bacteria and fungi can be employed to produce malic acid through fermentation or enzymatic processes []. This provides a sustainable and potentially cost-effective alternative to traditional chemical synthesis methods.

Cosmetic Science

  • Exfoliating Agent: Malic acid, being an alpha hydroxy acid (AHA), possesses mild exfoliating properties. It can help remove dead skin cells, potentially improving skin texture and minimizing the appearance of fine lines and wrinkles. However, its effectiveness and safety require further investigation.

Malic acid, chemically known as 2-hydroxybutanedioic acid, is a dicarboxylic acid with the molecular formula C4H6O5C_4H_6O_5. It is a white, odorless crystalline solid that plays a significant role in various biological processes. Malic acid is naturally found in many fruits, particularly in unripe apples, contributing to their tart flavor. The compound exists primarily in two stereoisomeric forms: L-malic acid, which is the naturally occurring form, and D-malic acid, which is produced synthetically. The salts and esters of malic acid are referred to as malates, which serve as important metabolic intermediates in the citric acid cycle .

  • Self-condensation: In the presence of fuming sulfuric acid, malic acid can self-condense to form coumalic acid while liberating carbon monoxide and water:
    2HO2CCH OH CH2CO2HHO2CC4H3O2+2CO+4H2O2\text{HO}_2\text{CCH OH CH}_2\text{CO}_2\text{H}\rightarrow \text{HO}_2\text{CC}_4\text{H}_3\text{O}_2+2\text{CO}+4\text{H}_2\text{O}
  • Malolactic fermentation: This process converts malic acid into lactic acid, reducing the acidity of wine and other fermented products .
  • Synthesis reactions: Malic acid can be synthesized industrially through the double hydration of maleic anhydride or via fermentation processes using specific microorganisms .

Malic acid plays a crucial role in various metabolic pathways. It is an intermediate in the citric acid cycle, where it participates in energy production by facilitating the conversion of carbohydrates into energy. Additionally, malate acts as a source of carbon dioxide during the C4 carbon fixation process in plants . Its antimicrobial properties are also noteworthy; malic acid can inhibit the growth of certain bacteria and fungi, making it valuable in food preservation .

Malic acid can be synthesized through several methods:

  • Chemical synthesis: The most common industrial method involves the hydration of maleic anhydride at high temperatures (180–220 °C) and pressures (14–18 bar), producing a racemic mixture of D- and L-malic acids .
  • Biotechnological methods: L-malic acid can be produced through fermentation using microorganisms such as Brevibacterium flavum or Saccharomyces cerevisiae. These organisms convert fumarate to L-malic acid efficiently under optimized conditions .

Malic acid has diverse applications across various industries:

  • Food industry: It is widely used as a flavoring agent and acidity regulator in candies, beverages, and other food products. Its E number is E296 .
  • Pharmaceuticals: Malic acid is utilized in formulations for treating conditions like fibromyalgia and skin ailments .
  • Cosmetics: It serves as an acidity regulator and stabilizer in cosmetic products .
  • Industrial uses: Malic acid finds applications in metal cleaning, textile finishing, electroless plating, and paints due to its reactivity .

Research on malic acid interactions includes its role in metabolic pathways and its effects on microbial growth. Studies indicate that malic acid can enhance the bioavailability of certain nutrients when used in food products. Additionally, its antimicrobial properties make it effective against specific pathogens in food preservation contexts .

Malic acid shares similarities with other organic acids but possesses unique characteristics that distinguish it:

CompoundMolecular FormulaKey Features
Citric AcidC6H8O7C_6H_8O_7Tricarboxylic acid; prevalent in citrus fruits.
Fumaric AcidC4H4O4C_4H_4O_4Dicarboxylic acid; involved in fumarate metabolism.
Succinic AcidC4H6O4C_4H_6O_4Dicarboxylic acid; intermediate in the citric cycle.
Tartaric AcidC4H6O6C_4H_6O_6Dicarboxylic acid; commonly found in grapes.

Malic acid's unique hydroxyl group distinguishes it from these compounds, contributing to its specific reactivity and biological roles. Its presence as an intermediate in both plant metabolism and fermentation processes further highlights its importance across various biological systems .

Physical Description

Liquid; Dry Powder
White or nearly white crystalline powder or granules
Colorless solid; [Hawley] Nearly white or white crystalline powder or granules; [JECFA]

Color/Form

Colorless crystals
White, crystalline triclinic crystals

XLogP3

-1.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

134.02152329 g/mol

Monoisotopic Mass

134.02152329 g/mol

Boiling Point

Decomposes at >225 °C and <235 °C (BP not determinable) /OECD Guideline 103 (Boiling point/boiling range)/

Heavy Atom Count

9

Taste

Smoothly tart
Sour taste

Density

1.601 g/ cu cm at 20 °C

LogP

-1.26 (LogP)
log Kow = -1.26
-1.26

Odor

Characteristic

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Melting Point

127-132 °C
130.97 °C /OECD Guideline 102 (Melting point / Melting Range)/
Crystals; MP: 101 °C /D(+)-Form/

UNII

817L1N4CKP

Related CAS

78644-42-5
676-46-0 (di-hydrochloride salt)

GHS Hazard Statements

Aggregated GHS information provided by 1962 companies from 21 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 7 of 1962 companies. For more detailed information, please visit ECHA C&L website;
Of the 20 notification(s) provided by 1955 of 1962 companies with hazard statement code(s):;
H315 (84.14%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (94.07%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Malic acid is a colorless to white, crystalline solid. It has a sour taste. It is very soluble in water. Malic acid is present naturally in many plants, including flowers, fruits and vegetables, spices, and wine grapes. It is a component in tobacco. It may be formed in the air by reaction of other chemicals with light. Malic acid is formed naturally in animals and humans and used in the process of breaking down sugar into energy in the body. USE: Malic acid is an important commercial chemical used in canning fruits and vegetables to prevent them from spoiling. It is used in various other foods, dry beverage powders, carbonated beverages, and food packaging materials to control acidity. Malic acid is an ingredient in some household cleaners, hair coloring, nail enamels, human and specialty pet shampoos. EXPOSURE: Workers in the food, cleaning and personal care industries may be exposed to malic acid through skin contact and breathing in mists or malic acid salt dusts. The general population is exposed to malic acid from eating foods consumed in a normal diet that contain malic acid. People may breathe in mists or have skin contact while household and personal care products that contain malic acid. If malic acid is released to air, it can be broken down by reaction with other chemicals and some may be in or on particles that eventually fall to the ground. If released to water or soil, it is not expected to bind sediments. It is expected to move easily through soil. Malic acid is not expected to move into air from wet soils or water surfaces. Malic acid is expected to be broken down by microorganisms and is not expected to build up in tissues of aquatic organisms. RISK: Severe skin and eye irritation can occur with direct contact to malic acid or its salts. Allergic skin reactions have been reported in some individuals after eating foods containing malic acid. Erosion of tooth enamel may occur from drinking acidic soft drinks containing malic acid. Weakness, incoordination, convulsions, and breathing difficulties occurred in laboratory animals given very high oral doses of malic acid. Death occurred in some animals. No health problems occurred in laboratory animals, dogs, or cattle fed low-to-moderate doses over time. Malic acid did not cause birth defects or reproductive effects in laboratory animals. The potential for malic acid to cause cancer has not been assessed in laboratory animals. The potential for malic acid to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, the U.S. National Toxicology Program 13th Report on Carcinogens, or the California Office of Environmental Health Hazard Assessment. (SRC)

Drug Indication

Parenteral nutrition

Therapeutic Uses

EXPL THER An efficcacy and safety test of a tablet containing 200 mg malic acid (and 50 mg magnesium) was conducted using patients with primary fibromyalgia syndrome. In the first part of the test, 24 patients were given three tablets twice daily (bid) for 4 weeks. In the second part, 16 patients started with three tablets bid and increased the dosage every 3 to 5 days as necessary; at month 6, the average dose was 8.8 tablets per day. (For a 50-kg person, ingestion of six tablets would be equivalent to 24 mg of malate/kg of body weight). In the first part of the study, one test patient reported diarrhea, one reported nausea, and one reported dyspepsia. (In the placebo group, two patients reported diarrhea and one reported dyspepsia.) In the second part of the study, five test patients reported diarrhea, one reported nausea, one reported dyspepsia, one reported panic attacks, and one reported dizziness.
EXPL THER Organic acids in Chinese herbs, the long-neglected components, have been reported to possess antioxidant, anti-inflammatory, and antiplatelet aggregation activities; thus they may have potentially protective effect on ischemic heart disease. Therefore, this study aims to investigate the protective effects of two organic acids, that is, citric acid and L-malic acid, which are the main components of Fructus Choerospondiatis, on myocardial ischemia/reperfusion injury and the underlying mechanisms. In in vivo rat model of myocardial ischemia/reperfusion injury, we found that treatments with citric acid and L-malic acid significantly reduced myocardial infarct size, serum levels of TNF-alpha, and platelet aggregation. In vitro experiments revealed that both citric acid and L-malic acid significantly reduced LDH release, decreased apoptotic rate, downregulated the expression of cleaved caspase-3, and upregulated the expression of phosphorylated Akt in primary neonatal rat cardiomyocytes subjected to hypoxia/reoxygenation injury. These results suggest that both citric acid and L-malic acid have protective effects on myocardial ischemia/reperfusion injury; the underlying mechanism may be related to their anti-inflammatory, antiplatelet aggregation and direct cardiomyocyte protective effects. These results also demonstrate that organic acids, besides flavonoids, may also be the major active ingredient of Fructus Choerospondiatis responsible for its cardioprotective effects and should be attached great importance in the therapy of ischemic heart disease. /L-Malic Acid/
EXPL THER Objectives: Assessing the clinical effectiveness of a topical sialogogue on spray (malic acid, 1%) in the treatment of xerostomia induced by antihypertensive drugs. Study Design: This research has been carried out through a randomized double-blind clinical trial. 45 patients suffering from hypertensive drugs-induced xerostomia were divided into 2 groups: the first group (25 patients) received a topical sialogogue on spray (malic acid, 1%) whereas the second group (20 patients) received a placebo. Both of them were administered on demand for 2 weeks. Dry Mouth Questionnaire (DMQ) was used in order to evaluate xerostomia levels before and after product/placebo application. Unstimulated and stimulated salivary flows rates, before and after application, were measured. All the statistical analyses were performed by using SPSS software v17.0. Different DMQ scores at the earliest and final stage of the trial were analysed by using Mann-Whitney U test, whereas Student's T-test was used to analyse salivary flows. Critical p-value was established at p<0.05. Results: DMQ scores increased significantly (clinical recovery) from 1.21 to 3.36 points (p<0.05) after malic acid (1%) application whereas DMQ scores increased from 1.18 to 1.34 points (p>0.05) after placebo application. After two weeks of treatment with malic acid, unstimulated salivary flow increased from 0.17 to 0.242 mL/min whereas the stimulated one increased from 0.66 to 0.92 mL/min (p<0.05). After placebo application unstimulated flow ranged from 0.152 to 0.146 mL/min and stimulated flow increased from 0.67 to 0.70 mL/min (p>0.05). Conclusions: Malic acid 1% spray improved antihypertensive-induced xerostomia and stimulated the production of saliva.
Fourteen patients, 11 males and 3 females, with various forms of ichthyosiformdermatoses were used to evaluate the therapeutic potential of more than 60 chemicals, including malic acid. Malic acid was dissolved in either water or ethanol and incorporated into a hydrophilic ointment of plain petrolatum. The ointment, containing 5% malic acid (pH not specified), was applied twice daily to the appropriate test site for 2 weeks. Daily to weekly observations were made. Malic acid provided 3+ (disappearance of scales from lesions) or 4+ (restoration to normal looking skin) improvement in all patients except one with epidermolytic hyperkeratosis.

Vapor Pressure

0.00000293 [mmHg]
3.28X10-8 mm Hg at 25 °C (extrapolated)

Pictograms

Irritant

Irritant

Impurities

... contents of fumaric and maleic acids are ... 7.5 and <500 ppm, respectively.

Other CAS

6915-15-7
617-48-1
17482-42-7
40520-93-2

Absorption Distribution and Excretion

Upon oral and IP administration of radioactive malic acid to rats, most of the radioactivity was excreted as carbon dioxide.

Metabolism Metabolites

Acidulents. Like l-(14)C4 malic acid, dl-(14)C4 malic acid, when admin ip or orally to rats was extensively metabolized; 90-95% of (14)C was excreted through lungs as (14)CO2. ... Metabolized at same rate irrespective of route admin ... . /L- & dl-malic acid/
Malic acid is an intermediate in the citric acid cycle. It is formed from fumaric acid and is oxidized to oxaloacetic acid. It is also metabolized to pyruvic acid by malic enzyme which is present in many biologic systems, including bacteria and plants. L-Malic and dl-malic acid are both rapidly metabolized in the rat. Orally or ip administered l- or dl-malic acid was extensively eliminated as carbon dioxide (83 to 92%). No differences between the two forms were found in the rates (90 to 95% in 24 hr) or routes of excretion.
Malates are normal constituents of the diet of humans and animals and, when ingested, are rapidly and completely metabolized to CO2. /Malates/
... Both enantiomers of malic acid are readily metabolised by laboratory animals and humans and that there was no reason to distinguish between L-malic acid and DL-malic acid when considering their safe use in food.
Upon oral and IP administration of radioactive Malic Acid to rats, most of the radioactivity was excreted as carbon dioxide.

Associated Chemicals

Malic acid (dl); 617-48-1
Malic acid (l); 97-67-6
Malic acid (d); 636-61-3

Wikipedia

Malic_acid
Azathioprine

Use Classification

EPA Safer Chemical Functional Use Classes -> Processing Aids and Additives
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food additives
Food additives -> Flavoring Agents
Flavouring Agent -> -> JECFA Functional Classes
FLAVOURING_AGENTFood Additives -> ACIDITY_REGULATOR; -> JECFA Functional Classes
Cosmetics -> Buffering

Methods of Manufacturing

dl-Malic acid is mfr by hydrating maleic and fumaric acids in presence of suitable catalysts & separating malic acid from equilibrium product mixture. In US ... continuous process which is much more economical than older batch type. /dl-Malic acid/
By hydration of maleic acid; by fermentation from sugars. /l-Malic acid/
Microbial production of l-form
Made synthetically by catalytic oxidation of benzene to maleic acid, which is converted to malic acid by heating with steam under pressure.
For more Methods of Manufacturing (Complete) data for MALIC ACID (10 total), please visit the HSDB record page.

General Manufacturing Information

Computer and Electronic Product Manufacturing
Not Known or Reasonably Ascertainable
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
All Other Basic Inorganic Chemical Manufacturing
Food, beverage, and tobacco product manufacturing
Butanedioic acid, 2-hydroxy-, (2S)-: ACTIVE
Butanedioic acid, 2-hydroxy-: ACTIVE
Malic acid [6915-15-7] (hydroxysuccinic acid, hydroxybutanedioic acid, or 1-hydroxy-1,2-ethanedicarboxylic acid), C4H6O5, is a white, crystalline material. The levorotatory isomer, S(-)-malic acid [97-67-6] (l-malic acid), is a natural constituent and common metabolite of plants and animals. The racemic compound, R,S-malic acid [617-48-1] (dl-malic acid), is a widely used food acidulant. This material is also used in some industrial applications as a sequestrant and as a buffer for pH control. R(+)-Malic acid [636-61-3] (d-malic acid) is available only as a laboratory chemical.
In the United States, Canada, and Europe, only the synthetic R,S-malic acid is produced commercially, whereas both the S and R,S forms are produced in Japan.
Although its degree of ionization in water ... is same as citric acid, it has much stronger apparent acidic taste. ... Smaller amt are usually required to obtain same taste effect. It does not have as strong an apparent taste ... as fumaric acid.
... One of ingredients specified by internal revenue service for rendering volatile fruit-flavored concn nonpotable when they contain 6 to 15% alcohol & have to be transferred from place of mfr to winery.
For more General Manufacturing Information (Complete) data for MALIC ACID (7 total), please visit the HSDB record page.

Analytic Laboratory Methods

9.123, 22.073. CORDIALS & LIQUEURS /OF/ ... TOTAL MALIC ACID (LEVO & INACTIVE) /DETERMINED/ BY CHROMATOGRAPHIC METHOD. 9.124, 22.081. CORDIALS & LIQUEURS /OF/ LEVO-MALIC ACID /DETERMINED BY/ POLARIZATION. /L-MALIC ACID/
12.020, 22.073. BEVERAGES: NONALCOHOLIC & CONCENTRATES /OF/ TOTAL MALIC ACID /DETERMINED BY/ CHROMATOGRAPHIC METHODS. 12.021, 22.081. BEVERAGES: NONALCOHOLIC & CONCENTRATES /OF/ LEVO MALIC ACID /DETERMINED BY/ POLARIZATION. /L-MALIC ACID/
11.047, 22.088. BEVERAGES: WINES /OF/ ... CITRIC & MALIC ACIDS /DETERMINED BY/ POLARIZATION.
31.184-31.188. MAPLE PRODUCTS /OF/ MALIC ACID, /DETERMINED BY/ SPECTROPHOTOMETRY @ 390 NM.
For more Analytic Laboratory Methods (Complete) data for MALIC ACID (8 total), please visit the HSDB record page.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Storage class (TRGS 510): Non Combustible Solids.

Interactions

The influence of some frequent dietary constituents on gastrointestinal absorption of aluminum from drinking water and diet was investigated in mice. Eight groups of male mice received lactic (57.6 mg/kg/day), tartaric (96 mg/kg/day), gluconic (125.4 mg/kg/day), malic (85.8 mg/kg/day), succinic (75.6 mg/kg/day), ascorbic (112.6 mg/kg/day), citric (124 mg/kg/day), and oxalic (80.6 mg/kg/day) acids in the drinking water for one month. At the end of this period, animals were killed and aluminum concentrations in liver, spleen, kidney, brain, and bone were determined. All the dietary constituents significantly increased the aluminum levels in bone, whereas brain aluminum concentrations were also raised by the intake of lactic, gluconic, malic, citric, and oxalic acids. The levels of aluminum found in spleen were significantly increased by gluconic and ascorbic acids, whereas gluconic and oxalic acids also raised the concentrations of aluminum found in kidneys.
The interactions of aqueous solutions of chlorine with some fruit acids (citric acid, DL-malic acid, and L-tartaric acid) different pH values were studied diethyl ether extraction followed by GC/MS analysis indicated that a number of mutagens certain chlorinated propanones and chloral hydrate) are present as major products in some of these samples. A number of fruit juices (orange, grape, apple, pineapple, and grapefruit) were also treated with aqueous solutions of chlorine at their pH values. The products were analyzed by GC/MS. The same mutagens that were formed by the pure acids (citric acid and DL-malic acid) were identified as major products in ether extracts of these samples. All of the major products observed in the chlorination of all five fruit juices are potentially derived from reactions aqueous solutions of chlorine with citric or malic acid and with trace amounts of acetaldehyde and acetone in the juices.
The relative efficacy of citric, malic, malonic, oxalic and succinic acids, and deferoxamine mesylate (DFOA) on the toxicity, distribution and excretion in mice exposed to aluminum were compared. To determine the effect of the various chelators on the toxicity of aluminum various doses of aluminum nitrate (938-3l88 mg/kg) were administered intraperitoneally, followed by one of the chelators. Survival was recorded at the end of 14 days. Malic and succinic acids were the most effective. Malic and succinic acids were the most effective in increasing the urinary excretion of aluminum.
Eight groups of female Sprague-Dawley rats were treated with 281 mg aluminum hydroxide/kg/day by gastric intubation five times a week for fives weeks. Concurrently, animals in seven groups received ascorbic acid (56.3 mg/kg/day), citric acid (62 mg/kg/day), gluconic acid (62.7 mg/kg/day), lactic acid (28.8 mg/kg/day), malic acid (42.9 mg/kg/day), oxalic acid (28.8 mq/kg/day), and tartaric acid (48 mg/kg/day) in the drinking water. The eighth group did not receive any dietary constituent in the water and was designated as the control group. Animals were placed in plastic metabolic cages and urine was collected during the treatment period. The liver, spleen, kidney, brain and bone aluminum levels of each rat were measured, as well as the total amount of aluminun excreted into urine. All the dietary constituents significantly increased the aluminum concentrations in most of the tissues, with ascorbic and citric acids showing the highest rate of aluminum accumulation.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

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